molecular formula C13H9FN2O3 B187533 3-fluoro-N-(4-nitrophenyl)benzamide CAS No. 347-62-6

3-fluoro-N-(4-nitrophenyl)benzamide

Cat. No. B187533
CAS RN: 347-62-6
M. Wt: 260.22 g/mol
InChI Key: NFUABZLMIRUOQZ-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-nitrophenyl)benzamide, also known as FNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FNPA belongs to the class of benzamides and is characterized by the presence of a fluorine atom and a nitro group on its phenyl ring.

Scientific Research Applications

3-fluoro-N-(4-nitrophenyl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 3-fluoro-N-(4-nitrophenyl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. Additionally, 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.

Mechanism Of Action

The exact mechanism of action of 3-fluoro-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell proliferation and survival. 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, 3-fluoro-N-(4-nitrophenyl)benzamide can alter the expression of genes that are involved in cancer cell growth and survival.

Biochemical And Physiological Effects

3-fluoro-N-(4-nitrophenyl)benzamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and inhibit the activity of certain enzymes that are involved in cancer cell survival. Additionally, 3-fluoro-N-(4-nitrophenyl)benzamide has been shown to exhibit low toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy.

Advantages And Limitations For Lab Experiments

3-fluoro-N-(4-nitrophenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further study. However, there are also limitations associated with the use of 3-fluoro-N-(4-nitrophenyl)benzamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for the study of 3-fluoro-N-(4-nitrophenyl)benzamide. One potential avenue of research is the optimization of its use in cancer therapy. This may involve the development of novel drug delivery systems or the identification of synergistic compounds that can enhance its antitumor activity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-fluoro-N-(4-nitrophenyl)benzamide and to identify potential biomarkers that can be used to predict its effectiveness in cancer therapy. Finally, the development of analogs of 3-fluoro-N-(4-nitrophenyl)benzamide may lead to the discovery of more potent and selective antitumor agents.

Synthesis Methods

3-fluoro-N-(4-nitrophenyl)benzamide can be synthesized in a multistep process that involves the reaction of 4-nitroaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with an acid such as hydrochloric acid to yield 3-fluoro-N-(4-nitrophenyl)benzamide as a white crystalline solid. The synthesis of 3-fluoro-N-(4-nitrophenyl)benzamide is relatively simple and can be carried out using standard laboratory techniques.

properties

CAS RN

347-62-6

Product Name

3-fluoro-N-(4-nitrophenyl)benzamide

Molecular Formula

C13H9FN2O3

Molecular Weight

260.22 g/mol

IUPAC Name

3-fluoro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9FN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17)

InChI Key

NFUABZLMIRUOQZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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